Lipophilicity Advantage vs. Methyl Ester and Free Acid
The ethyl ester target compound demonstrates an intermediate and highly favorable lipophilicity profile (XLogP3 = 3.1) when directly compared to its closest analogs [1]. This value is 0.3 log units higher than the methyl ester (XLogP3 = 2.8) and 0.7 log units higher than the free carboxylic acid (XLogP3 = 2.4), placing it in the optimal range for blood-brain barrier penetration and cellular membrane permeability often sought in CNS and intracellular target drug discovery [2].
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.1 |
| Comparator Or Baseline | Methyl ester analog (CAS 1383001-93-1): 2.8; Free acid analog (CAS 1311265-18-5): 2.4 |
| Quantified Difference | 0.3 log units higher than methyl ester; 0.7 log units higher than free acid |
| Conditions | Values computed by XLogP3 algorithm as aggregated by PubChem (release 2025.09.15) for neutral species. |
Why This Matters
This quantifiable difference substantiates a procurement preference for the ethyl ester in programs where logP in the 3-4 range is empirically linked to superior passive permeability and oral absorption.
- [1] PubChem. Compound Summaries for CID 67236059 (ethyl ester), CID 67973440 (methyl ester), and CID 67234776 (free acid). Computed XLogP3 values. https://pubchem.ncbi.nlm.nih.gov/ View Source
- [2] Wager, T. T., Chandrasekaran, R. Y., Hou, X., et al. (2010). Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes. ACS Chemical Neuroscience, 1(6), 420-434. View Source
